molecular formula C13H17NO2 B6706002 N-(2-ethyl-4-hydroxyphenyl)-2-methylcyclopropane-1-carboxamide

N-(2-ethyl-4-hydroxyphenyl)-2-methylcyclopropane-1-carboxamide

Cat. No.: B6706002
M. Wt: 219.28 g/mol
InChI Key: GPUSEFGLBZWAAO-UHFFFAOYSA-N
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Description

N-(2-ethyl-4-hydroxyphenyl)-2-methylcyclopropane-1-carboxamide is an organic compound characterized by a cyclopropane ring attached to a carboxamide group, with a substituted phenyl ring

Properties

IUPAC Name

N-(2-ethyl-4-hydroxyphenyl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-9-7-10(15)4-5-12(9)14-13(16)11-6-8(11)2/h4-5,7-8,11,15H,3,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUSEFGLBZWAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)NC(=O)C2CC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2-ethyl-4-hydroxyaniline and 2-methylcyclopropanecarboxylic acid.

    Reaction Steps:

    Purification: The product is purified using recrystallization or column chromatography to obtain pure N-(2-ethyl-4-hydroxyphenyl)-2-methylcyclopropane-1-carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Large-scale reactors: To handle bulk quantities of starting materials.

    Automated systems: For precise control of reaction conditions.

    Continuous flow processes: To enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in metal-catalyzed reactions.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Biochemical Probes: Used in studies to understand enzyme mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its unique structure.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Enzyme Binding: It can bind to the active sites of enzymes, inhibiting their activity.

    Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways Involved: Inhibition of specific enzymes or receptors can lead to downstream effects on metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)-2-methylcyclopropane-1-carboxamide: Lacks the ethyl group on the phenyl ring.

    N-(2-ethyl-4-methoxyphenyl)-2-methylcyclopropane-1-carboxamide: Has a methoxy group instead of a hydroxyl group.

Uniqueness

    Structural Features: The presence of both the ethyl and hydroxyl groups on the phenyl ring provides unique steric and electronic properties.

    Reactivity: The specific substitution pattern influences its reactivity and interaction with biological targets.

    Applications: Its unique structure makes it suitable for specific applications in medicinal chemistry and materials science, distinguishing it from similar compounds.

This detailed overview of N-(2-ethyl-4-hydroxyphenyl)-2-methylcyclopropane-1-carboxamide highlights its synthesis, reactivity, applications, and uniqueness in comparison to related compounds

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